
1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.29 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine, also known by its CAS number 2091617-39-7, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole core substituted with an aminoethyl side chain and a thiophene ring, which are structural motifs commonly associated with various pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 209.27 g/mol. The presence of both the pyrazole and thiophene moieties contributes to its diverse biological interactions.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological applications, including:
- Antitumor Activity : Pyrazole derivatives have been reported to exhibit significant inhibitory effects against various cancer cell lines, including those associated with BRAF(V600E) mutations and other oncogenic pathways . The structural similarity of this compound to known antitumor agents suggests it may have similar properties.
- Anti-inflammatory and Antibacterial Effects : Compounds with pyrazole structures often show anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. This compound's amino group may enhance its ability to interact with biological targets involved in inflammation .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with various enzymes or receptors, modulating their activity through binding interactions. Potential pathways include:
- Signal Transduction : The compound may influence pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It may act as an inhibitor for specific kinases or other enzymes involved in cancer progression or inflammatory responses.
Research Findings and Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:
Comparative Analysis
When comparing this compound to other similar compounds, it stands out due to its unique thiophene substitution. Other derivatives like 1-(2-aminoethyl)-3-(phenyl)-1H-pyrazol-5-amines lack the distinct electronic properties imparted by the thiophene ring, which may enhance biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Weight : 208.28 g/mol
- CAS Number : 2091617-39-7
- IUPAC Name : 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
The structure includes a pyrazole ring substituted with an aminoethyl group and a thiophene moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the synthesis of pyrazolo-thiazole conjugates, revealing that certain derivatives showed significant inhibitory effects on cancer cell lines such as PC-3 and NCI-H460 with IC50 values comparable to established chemotherapeutics like etoposide .
Anti-inflammatory Properties
Some studies suggest that pyrazole derivatives may also possess anti-inflammatory effects. The presence of the thiophene ring is believed to enhance these properties, making the compound a candidate for further investigation in inflammatory disease models .
Neuroprotective Effects
Emerging research points towards neuroprotective applications of pyrazole derivatives. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in preliminary studies, indicating potential benefits in neurodegenerative diseases .
Synthetic Routes
The synthesis of this compound can be achieved through various methodologies, including multicomponent reactions that yield high purity products with significant yields. These synthetic strategies are crucial for producing derivatives that may enhance biological activity or reduce toxicity .
Related Compounds
Numerous derivatives have been synthesized to explore structure-activity relationships (SAR). For instance, modifications on the thiophene ring or variations in the aminoethyl substituent have been shown to affect biological activity significantly. This research avenue is vital for drug development as it allows for optimization of therapeutic profiles .
Case Studies and Research Findings
Properties
IUPAC Name |
2-(2-aminoethyl)-5-thiophen-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,3-4,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLWNIWJJDXQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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